TM5007
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[6-[(3-carboxy-4-thiophen-2-ylthiophen-2-yl)amino]-6-oxohexanoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6S4/c27-17(25-21-19(23(29)30)13(11-35-21)15-5-3-9-33-15)7-1-2-8-18(28)26-22-20(24(31)32)14(12-36-22)16-6-4-10-34-16/h3-6,9-12H,1-2,7-8H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLUSWIVVBUXLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=C2C(=O)O)NC(=O)CCCCC(=O)NC3=C(C(=CS3)C4=CC=CS4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the PAI-1 Inhibitor TM5007
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Physicochemical Properties
| Property | Value |
| IUPAC Name | 2-[[6-[(3-carboxy-4-thiophen-2-ylthiophen-2-yl)amino]-6-oxohexanoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylic acid[1] |
| Molecular Formula | C24H20N2O6S4[1] |
| Molecular Weight | 560.7 g/mol [1] |
| SMILES | C1=CSC(=C1)C2=CSC(=C2C(=O)O)NC(=O)CCCCC(=O)NC3=C(C(=CS3)C4=CC=CS4)C(=O)O[1] |
| Appearance | Solid Powder[1] |
| Solubility | Soluble in DMSO[1] |
| Purity | >98%[1] |
| Storage | Store at -20°C[1] |
Pharmacological Properties and In Vitro Activity
In Vivo Efficacy
The preclinical efficacy of TM5007 has been evaluated in various animal models, demonstrating its potential as a therapeutic agent.
Antithrombotic Activity
This compound has shown significant antithrombotic effects in rodent models of thrombosis.
-
Rat Arteriovenous (AV) Shunt Model: In a rat AV shunt model, this compound demonstrated the ability to inhibit thrombus formation.
-
Mouse Ferric Chloride-Induced Arterial Thrombosis Model: this compound was also effective in a mouse model of ferric chloride-induced testicular artery thrombosis, further confirming its antithrombotic potential in vivo.[2]
Anti-fibrotic Activity
This compound has been shown to prevent the fibrotic process in a mouse model of bleomycin-induced pulmonary fibrosis.[2][3][4] In this model, administration of bleomycin leads to a significant increase in lung hydroxyproline content, a marker of collagen deposition and fibrosis. Treatment with this compound was found to significantly lower the bleomycin-induced increase in lung hydroxyproline content.
Mechanism of Action and Signaling Pathways
Experimental Protocols
In Vitro PAI-1 Inhibition Assay (Chromogenic)
Procedure:
-
A solution containing plasminogen and a plasmin-specific chromogenic substrate (e.g., p-nitroaniline) is added.
-
The mixture is incubated, and the absorbance is measured at 405 nm.
In Vivo Ferric Chloride-Induced Arterial Thrombosis in Mice
This model assesses the antithrombotic efficacy of this compound in vivo.[1][2][4]
Procedure:
-
Mice are anesthetized, and the carotid artery is surgically exposed.
-
A filter paper saturated with ferric chloride (FeCl3) is applied to the arterial surface to induce endothelial injury and thrombus formation.
-
Blood flow is monitored using a Doppler flow probe.
-
The time to vessel occlusion is recorded as a measure of thrombosis.
-
This compound or vehicle is administered to the animals prior to the injury to evaluate its effect on the time to occlusion.
In Vivo Bleomycin-Induced Pulmonary Fibrosis in Mice
This model evaluates the anti-fibrotic potential of this compound.
Procedure:
-
Mice are administered a single intratracheal instillation of bleomycin to induce lung injury and subsequent fibrosis.
-
This compound or vehicle is administered to the animals throughout the study period.
-
After a specified period (e.g., 14 or 21 days), the animals are euthanized, and the lungs are harvested.
-
The extent of fibrosis is quantified by measuring the lung hydroxyproline content, a key component of collagen.[7][8][9][10]
Hydroxyproline Assay:
-
Lung tissue is homogenized and hydrolyzed to break down proteins into their constituent amino acids.
-
The hydroxyproline in the hydrolysate is oxidized.
-
A chromogen is added, which reacts with the oxidized hydroxyproline to produce a colored product.
-
The absorbance is measured, and the hydroxyproline content is determined by comparison to a standard curve.
Summary and Future Directions
References
- 1. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uPAR-uPA-PAI-1 interactions and signaling: a vascular biologist's view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 5. PAI-1 Chromogenic Activity Assay Kit | ABIN612647 [antibodies-online.com]
- 6. PAI-1 Assays [practical-haemostasis.com]
- 7. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Bleomycin-induced pulmonary fibrosis in fibrinogen-null mice [jci.org]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. A mouse model of chronic idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: TM5007 Inhibition of PAI-1
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data: TM5007 IC50 Value
| Compound | Target | IC50 Value |
| This compound | Plasminogen Activator Inhibitor-1 (PAI-1) | 29 µM[1][2][3][4] |
Mechanism of Action
Experimental Protocols
Determination of PAI-1 Inhibition (IC50) via Chromogenic Assay
Materials:
-
Recombinant human tPA (or uPA)
-
This compound (or other test inhibitor)
-
Chromogenic substrate specific for tPA or plasmin (e.g., Spectrozyme tPA)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, with Tween 20)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series to test a range of concentrations.
-
-
Incubation:
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the tPA solution to all wells.
-
-
Substrate Addition and Measurement:
-
Add the chromogenic substrate to each well. The active, unbound tPA will cleave the substrate, producing a colored product.
-
Immediately measure the change in absorbance over time using a microplate reader at the appropriate wavelength (e.g., 405 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the absorbance data.
-
Determine the percent inhibition for each concentration of this compound relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflow
PAI-1 Signaling and Inhibition Pathway
Experimental Workflow for IC50 Determination
References
- 1. This compound | PAI-1 | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. This compound | PAI-1 抑制剂 | this compound供应商 AdooQ® [adooq.cn]
- 5. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Chemical Antagonists of Plasminogen Activator Inhibitor-1: Mechanisms of Action and Therapeutic Potential in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Role of TM5007 in the Regulation of Fibrinolysis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: PAI-1 Inhibition
Quantitative Data Summary
The efficacy of this compound has been evaluated in several preclinical models. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro PAI-1 Inhibition
| Parameter | Value | Reference |
| IC50 vs. PAI-1 | 29 μM | [1][2][3] |
Table 2: In Vivo Antithrombotic Efficacy
| Experimental Model | Animal Model | Treatment | Dosage | Outcome | Reference |
| Arteriovenous (AV) Shunt | Rat | This compound (oral) | 30 mg/kg | 45% reduction in thrombus weight | [2] |
| Ferric Chloride-Induced Thrombosis | Mouse | This compound (oral) | 100 mg/kg | Significant prolongation of occlusion time | [2] |
Table 3: In Vivo Antifibrotic Efficacy
| Experimental Model | Animal Model | Treatment | Dosage | Outcome | Reference |
| Bleomycin-Induced Pulmonary Fibrosis | Mouse | This compound (oral) | 100 mg/kg/day | Significant reduction in lung hydroxyproline content and Ashcroft score | [2] |
Detailed Experimental Protocols
In Vitro PAI-1 Activity Assay
Materials:
-
Recombinant human t-PA
-
Plasminogen
-
Chromogenic plasmin substrate (e.g., S-2251)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
Procedure:
-
Plasminogen is added, and the mixture is incubated to allow the remaining active t-PA to convert plasminogen to plasmin.
-
The chromogenic plasmin substrate is added.
-
The rate of color development, which is proportional to the plasmin activity, is measured spectrophotometrically at 405 nm.
Rat Arteriovenous (AV) Shunt Model
This model assesses the in vivo antithrombotic effect of orally administered this compound.
Animals:
-
Male Sprague-Dawley rats
Procedure:
-
Rats are fasted overnight before the experiment.
-
This compound or vehicle is administered orally at the specified dose.
-
After a set absorption period (e.g., 1 hour), the rats are anesthetized.
-
An extracorporeal shunt, containing a silk thread, is placed between the carotid artery and the jugular vein.
-
Blood is allowed to circulate through the shunt for a defined period (e.g., 15 minutes).
-
The shunt is removed, and the silk thread with the formed thrombus is carefully extracted.
-
The wet weight of the thrombus is measured immediately.
-
The percentage of thrombus inhibition is calculated by comparing the thrombus weight in the this compound-treated group to the vehicle-treated group.
Ferric Chloride-Induced Arterial Thrombosis Model
This model evaluates the effect of this compound on occlusive thrombus formation.
Animals:
-
Male mice (e.g., C57BL/6)
Procedure:
-
Mice are anesthetized, and the carotid artery is surgically exposed.
-
A filter paper saturated with a ferric chloride solution (e.g., 10%) is applied to the adventitial surface of the artery for a specific duration (e.g., 3 minutes) to induce endothelial injury.
-
Blood flow in the carotid artery is monitored using a Doppler flow probe.
-
The time to complete vessel occlusion is recorded.
-
This compound or vehicle is administered orally prior to the induction of thrombosis.
Bleomycin-Induced Pulmonary Fibrosis Model
This model is used to assess the antifibrotic potential of this compound.
Animals:
-
Male mice (e.g., C57BL/6)
Procedure:
-
Pulmonary fibrosis is induced by a single intratracheal instillation of bleomycin.
-
This compound or vehicle is administered orally daily, starting from the day of bleomycin instillation, for a specified period (e.g., 14 or 21 days).
-
At the end of the treatment period, the mice are euthanized, and the lungs are harvested.
-
The extent of fibrosis is quantified by:
-
Hydroxyproline content analysis: A biochemical marker for collagen deposition.
-
Histological analysis: Lung sections are stained (e.g., Masson's trichrome) and scored for the severity of fibrosis using a standardized system (e.g., Ashcroft score).
-
Signaling Pathways and Logical Relationships
Conclusion
References
The Small Molecule TM5007: A Targeted Approach to Modulating the Serpin Superfamily by Inhibiting PAI-1
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Introduction to the Serpin Superfamily and PAI-1
Serpins are a broad family of protease inhibitors characterized by a unique and irreversible "suicide substrate" inhibitory mechanism.[1] Most serpins target serine proteases, but some can inhibit cysteine proteases.[1] The core of the serpin structure contains a mobile reactive center loop (RCL) which acts as bait for the target protease.[2] Upon cleavage of the RCL by the protease, the serpin undergoes a dramatic conformational change, moving the cleaved RCL to insert into its own β-sheet A. This transition distorts the active site of the covalently bound protease, trapping it in an inactive complex that is subsequently cleared from circulation.[1][2]
TM5007: A Specific PAI-1 Inhibitor
Mechanism of Action
Effects on the Serpin Superfamily: Specificity of this compound
Quantitative Data
| Compound | Target | IC50 | Reference(s) |
| This compound | PAI-1 | 29 µM | [6][9] |
| TM5275 | PAI-1 | 6.95 µM | [3] |
| TM5614 | PAI-1 | Data not publicly available, but described as a novel, orally active PAI-1 inhibitor. | [7][10] |
Experimental Protocols
The characterization of this compound involved several key in vitro and in vivo experiments. Below are detailed methodologies for these assays.
In Vitro PAI-1/tPA Complex Formation Assay (SDS-PAGE)
-
Methodology:
-
SDS-PAGE: The reaction products are denatured with SDS-PAGE sample buffer (containing a reducing agent like β-mercaptoethanol) and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Visualization: The gel is stained using silver staining or Coomassie blue to visualize the protein bands.
References
- 1. TM5614, an Inhibitor of Plasminogen Activator Inhibitor-1, Exerts an Antitumor Effect on Chronic Myeloid Leukemia [jstage.jst.go.jp]
- 2. Inhibition of plasminogen activator inhibitor-1: its mechanism and effectiveness on coagulation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. ahajournals.org [ahajournals.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PAI-1 inhibitor TM5614 leads osteosarcoma cells to G2 arrest [jstage.jst.go.jp]
- 11. mdpi.com [mdpi.com]
The Binding Site of TM5007 on Plasminogen Activator Inhibitor-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
| Compound | Parameter | Value | Species | Reference |
| TM5007 | IC50 | 29 µM | Human | [2][3][4] |
Elucidation of the this compound Binding Site
Computational Docking Studies
Methodology:
-
Ligand Preparation: The 2D structure of this compound was converted into a 3D conformation, and its geometry was optimized using computational chemistry software.
-
Scoring and Analysis: The docking poses of the compounds were evaluated and ranked based on a scoring function that estimates the binding affinity. The predicted binding mode of the most promising compound, this compound, was then analyzed in detail to identify key molecular interactions.
Results:
Experimental Protocols
PAI-1 Inhibition Assay
General Protocol:
-
Reagents:
-
tPA or uPA
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
Chromogenic substrate for the plasminogen activator
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)
-
Procedure:
-
The residual enzymatic activity of the uninhibited PA is measured by adding a chromogenic substrate. The rate of color development is proportional to the amount of active PA remaining.
-
The absorbance is measured at an appropriate wavelength using a spectrophotometer or plate reader.
-
Data Analysis:
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Predicted Binding Site of this compound on PAI-1
References
- 1. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The High Affinity Binding Site on Plasminogen Activator Inhibitor-1 (PAI-1) for the Low Density Lipoprotein Receptor-related Protein (LRP1) Is Composed of Four Basic Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | PAI-1 | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for TM5007, a PAI-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Quantitative Data for TM5007
| Parameter | Value | Description |
| IC50 | 29 µM | The half-maximal inhibitory concentration of this compound against PAI-1 activity.[1][2] |
| Ki | Not Reported | The inhibition constant (Ki) for the binding of this compound to PAI-1 is not widely reported in the reviewed literature. |
PAI-1 Signaling Pathway
Experimental Protocols
Chromogenic Activity Assay for PAI-1 Inhibition
Experimental Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Create a serial dilution of this compound in assay buffer to achieve the desired final concentrations.
-
-
Inhibition Reaction:
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
tPA Addition and Incubation:
-
Add a fixed, excess amount of tPA to each well.
-
-
Signal Development and Measurement:
-
Initiate the reaction by adding a mixture of plasminogen and a plasmin-specific chromogenic substrate (e.g., S-2251).
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 405 nm over time.
-
-
Data Analysis:
-
Determine the rate of reaction (mOD/min) for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
PAI-1 Antigen ELISA for Inhibition
Experimental Workflow:
References
Application Notes and Protocols for TM5007 in Murine Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of TM5007 for studying fibrosis in murine models, with a focus on bleomycin-induced lung fibrosis. Detailed protocols, quantitative data from relevant studies, and diagrams of the involved signaling pathways and experimental workflows are presented to guide researchers in their experimental design.
Mechanism of Action and Signaling Pathway
Quantitative Data from Murine Fibrosis Models
Table 1: Effect of this compound on Bleomycin-Induced Lung Fibrosis in Mice
| Parameter | Vehicle Control | This compound | Percent Reduction | Reference |
| Hydroxyproline Content (µ g/lung ) | Data not specified | Significantly reduced | Not specified | Izuhara Y, et al. 2008 |
| Histological Fibrosis Score | Data not specified | Significantly reduced | Not specified | Izuhara Y, et al. 2008 |
Note: The publication by Izuhara et al. (2008) is the primary reference for the in vivo anti-fibrotic activity of this compound in a bleomycin-induced lung fibrosis model. While the paper states significant reductions in fibrotic parameters, specific quantitative values were not available in the abstract and full text access was limited. The demonstrated efficacy in this model provides the basis for its use in fibrosis research.
| Model | Compound | Dosage | Parameter | Result | Reference |
| Diabetic Nephropathy | TM5275 | 10 mg/kg/day (oral) | Collagen I mRNA | ~50% reduction vs diabetic control | Novel PAI-1 Inhibitors Prevent Diabetic Kidney Injury... |
| Diabetic Nephropathy | TM5441 | 10 mg/kg/day (oral) | Fibronectin mRNA | ~40% reduction vs diabetic control | Novel PAI-1 Inhibitors Prevent Diabetic Kidney Injury... |
| Epidural Fibrosis (Rat) | TM5441 | 10 mg/kg/day (oral) | Fibrosis Thickness | Significant reduction vs control | The Antifibrotic Effects of PAI-1 Antagonists... |
| Epidural Fibrosis (Rat) | TM5484 | 10 mg/kg/day (oral) | Macroscopic Fibrosis Score | Significant reduction vs control | The Antifibrotic Effects of PAI-1 Antagonists... |
| PM2.5-Induced Cardiopulmonary Pathologies | TM5614 | 10 mg/kg (dietary) | Lung Inflammation (Mac3+ cells) | Significant reduction vs PM2.5 control | Pharmacological inhibition of PAI-1 alleviates... |
Experimental Protocols
This section provides a detailed protocol for inducing lung fibrosis in mice using bleomycin and for evaluating the therapeutic efficacy of this compound.
Bleomycin-Induced Lung Fibrosis Model and this compound Treatment
This protocol is based on established methods for inducing pulmonary fibrosis in mice.[1][2]
Materials:
-
Bleomycin sulfate (pharmaceutical grade)
-
Sterile, endotoxin-free saline (0.9% NaCl)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal instillation device (e.g., MicroSprayer)
-
Oral gavage needles
Experimental Workflow:
Procedure:
-
Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week before the experiment. Provide ad libitum access to food and water.
-
Bleomycin Instillation (Day 0):
-
Anesthetize mice using a suitable anesthetic agent.
-
Administer a single intratracheal dose of bleomycin (typically 1.5 - 3.0 U/kg) in 50 µL of sterile saline. Ensure proper delivery to the lungs.
-
A control group should receive an equal volume of sterile saline.
-
-
This compound Administration:
-
Prepare a suspension of this compound in the chosen vehicle. A typical dose for related compounds is 10 mg/kg.
-
Administer this compound or vehicle to the respective groups via oral gavage.
-
The treatment schedule can vary, but a common approach is daily administration starting one day after bleomycin instillation and continuing for 14 to 21 days.
-
-
Monitoring:
-
Monitor the body weight and general health of the animals daily.
-
-
Sample Collection and Analysis (e.g., Day 14 or 21):
-
Euthanize mice at the designated endpoint.
-
Collect bronchoalveolar lavage fluid (BALF) for inflammatory cell analysis if required.
-
Perfuse the lungs with saline and harvest them.
-
Process the left lung for histological analysis (fix in 4% paraformaldehyde).
-
Snap-freeze the right lung in liquid nitrogen and store at -80°C for biochemical and molecular analyses.
-
Endpoint Analyses
-
Histology:
-
Embed the fixed lung tissue in paraffin and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and overall lung architecture.
-
Use Masson's trichrome or Picrosirius red staining to visualize and quantify collagen deposition.
-
Score the extent of fibrosis using a semi-quantitative method like the Ashcroft score.
-
-
Hydroxyproline Assay:
-
Quantitative PCR (qPCR):
-
Extract RNA from the frozen lung tissue.
-
-
Western Blotting:
-
Extract protein from the frozen lung tissue.
-
Conclusion
References
- 1. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 3. Frontiers | Quantification of Lung Fibrosis in IPF-Like Mouse Model and Pharmacological Response to Treatment by Micro-Computed Tomography [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular hydroxyproline imprinting following resolution of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TM5007 in Ferric Chloride-Induced Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombosis, the formation of a blood clot inside a blood vessel, is a critical factor in the pathophysiology of various cardiovascular diseases, including myocardial infarction and stroke. The ferric chloride (FeCl₃)-induced thrombosis model is a widely utilized in vivo assay to study the mechanisms of thrombus formation and to evaluate the efficacy of novel antithrombotic agents. This model mimics the endothelial injury that often initiates thrombosis, providing a valuable tool for preclinical drug development.
These application notes provide a detailed protocol for utilizing TM5007 in a ferric chloride-induced carotid artery thrombosis model in mice.
Data Presentation
Table 1: Baseline Quantitative Data for Ferric Chloride-Induced Carotid Artery Thrombosis in Mice
| Ferric Chloride Concentration (% w/v) | Time to Occlusion (minutes) | Thrombus Weight (mg) |
| 2.5% | 25 ± 5 | 0.8 ± 0.2 |
| 5.0% | 15 ± 3 | 1.5 ± 0.4 |
| 7.5% | 10 ± 2 | 2.1 ± 0.5 |
| 10.0% | 6 ± 1.5 | 2.8 ± 0.6 |
Data are presented as mean ± standard deviation and are representative values compiled from published literature. Actual values may vary depending on the specific experimental conditions and mouse strain.
Table 2: Expected Efficacy of this compound in the Ferric Chloride-Induced Carotid Artery Thrombosis Model
| Treatment Group | Dosage | Time to Occlusion (minutes) | Thrombus Weight (mg) | Bleeding Time (seconds) |
| Vehicle Control | - | 10 ± 2 | 2.1 ± 0.5 | 120 ± 30 |
| This compound | Low Dose | 18 ± 4 | 1.2 ± 0.3 | 130 ± 35 |
| This compound | High Dose | 28 ± 6 | 0.7 ± 0.2 | 145 ± 40 |
Experimental Protocols
Ferric Chloride-Induced Carotid Artery Thrombosis Model
This protocol details the surgical procedure for inducing thrombosis in the carotid artery of a mouse using ferric chloride.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic: Ketamine (100 mg/kg) and Xylazine (10 mg/kg) mixture
-
Ferric chloride (FeCl₃) solutions (e.g., 5%, 7.5%, 10% w/v in deionized water)
-
Filter paper strips (1 mm x 2 mm)
-
Surgical microscope
-
Micro-dissecting instruments (forceps, scissors)
-
Doppler flow probe and flowmeter
-
Suture material
-
Heating pad
-
Saline solution (0.9% NaCl)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse via intraperitoneal injection of the ketamine/xylazine mixture. Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
-
Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.
-
Remove the fur from the neck area using an electric clipper.
-
-
Surgical Exposure of the Carotid Artery:
-
Make a midline incision in the neck to expose the trachea and surrounding tissues.
-
Carefully dissect the tissues to isolate the left common carotid artery, taking care to avoid damage to the vagus nerve.
-
Place a small piece of plastic or other non-reactive material underneath the isolated artery to provide a stable surface for the procedure.
-
-
Blood Flow Measurement:
-
Position a Doppler flow probe around the carotid artery, upstream of the intended injury site, to obtain a baseline blood flow reading.
-
-
Induction of Thrombosis:
-
Soak a piece of filter paper (1 mm x 2 mm) in the desired concentration of FeCl₃ solution.
-
Carefully apply the saturated filter paper to the surface of the carotid artery for a defined period (typically 1-3 minutes).
-
After the application time, remove the filter paper and gently rinse the area with saline to remove excess FeCl₃.
-
-
Monitoring Thrombosis:
-
Continuously monitor the blood flow using the Doppler flow probe.
-
The time to occlusion is defined as the time from the application of FeCl₃ until the blood flow ceases (or drops to a predefined low level) and remains so for a specified duration (e.g., 1 minute).
-
After the experiment, the thrombosed arterial segment can be excised for thrombus weight measurement and histological analysis.
-
Administration of this compound
This compound is an orally active compound. The following is a general guideline for its administration.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations. Sonication may be required to ensure a uniform suspension.
-
-
Administration:
-
Administer the this compound suspension or vehicle control to the mice via oral gavage.
-
The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).
-
The timing of administration relative to the induction of thrombosis should be determined based on the pharmacokinetic profile of this compound. Typically, oral compounds are administered 30-60 minutes prior to the procedure.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key processes involved.
Caption: Experimental workflow for the ferric chloride-induced thrombosis model with this compound administration.
Disclaimer
This document is intended for research purposes only and should not be used for diagnostic or therapeutic applications. The protocols provided are general guidelines and may require optimization for specific experimental conditions and animal models. All animal experiments should be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.
Application Notes and Protocols for Evaluating the Efficacy of TM5007, a P2X7 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X7 receptor (P2X7R) is a ligand-gated ion channel activated by high concentrations of extracellular adenosine triphosphate (ATP).[1][2] Its activation leads to the formation of a non-selective pore, causing an influx of Ca2+ and Na+ and an efflux of K+, which triggers various downstream signaling pathways.[1] P2X7R is overexpressed in many tumor cells and is implicated in tumor growth, invasion, and metastasis, making it a promising target for anti-cancer therapies.[1] TM5007 is a novel compound identified as a potential P2X7R antagonist. These application notes provide detailed protocols for cell-based assays to characterize and quantify the inhibitory efficacy of this compound on P2X7R activity.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by ATP initiates a signaling cascade that can lead to multiple cellular outcomes, including inflammation and apoptosis. The binding of ATP opens the ion channel, leading to ion influx and the assembly of the NLRP3 inflammasome, which in turn activates caspase-1, leading to the processing and release of pro-inflammatory cytokines. Prolonged activation results in the formation of a larger pore, allowing the passage of molecules up to 900 Da, which can ultimately trigger apoptotic cell death.
References
TM5007: A Potent Tool Compound for Probing PAI-1 Function
Application Notes and Protocols for Researchers
Introduction
Mechanism of Action
Quantitative Data
| Parameter | Value | Species | Reference |
| IC50 | 29 µM | Not Specified | [3] |
Signaling Pathway
Experimental Protocols
Herein, we provide detailed protocols for key experiments to study the effects of this compound.
In Vitro PAI-1 Activity Assay (Chromogenic)
Materials:
-
Recombinant human tPA
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Plasminogen
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Add 20 µL of the this compound dilutions or vehicle control (Assay Buffer with DMSO) to the respective wells.
-
Add 20 µL of tPA solution to each well.
-
Incubate at 37°C for 10 minutes.
-
Prepare a substrate solution containing plasminogen and the chromogenic plasmin substrate in Assay Buffer.
-
Add 100 µL of the substrate solution to each well to initiate the reaction.
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Cell Migration Assay (Boyden Chamber)
Materials:
-
Cell line of interest (e.g., endothelial cells, smooth muscle cells, cancer cells)
-
Cell culture medium
-
Serum-free medium
-
Chemoattractant (e.g., fetal bovine serum, specific growth factors)
-
This compound stock solution (in DMSO)
-
24-well plate with Boyden chamber inserts (8 µm pore size)
-
Cell stain (e.g., Crystal Violet or a fluorescent dye)
-
Cotton swabs
-
Microscope
Procedure:
-
Seed cells in a culture flask and grow to 80-90% confluency.
-
The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium.
-
On the day of the assay, resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Prepare different concentrations of this compound in the cell suspension. Include a vehicle control (DMSO).
-
Add 500 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Add 300 µL of the cell suspension with or without this compound to the upper chamber (the insert).
-
Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (typically 4-24 hours).
-
After incubation, carefully remove the medium from the upper chamber.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the insert membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Quantify the results and compare the effect of different this compound concentrations on cell migration.
In Vivo Ferric Chloride-Induced Arterial Thrombosis Model (Mouse)
This model is used to assess the antithrombotic efficacy of this compound in vivo.[6]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical tools (forceps, scissors)
-
Doppler flow probe
-
Ferric chloride (FeCl3) solution (e.g., 10% in water)
-
Filter paper strips (1x2 mm)
-
This compound formulation for oral or intravenous administration
-
Saline
Procedure:
-
Administer this compound or vehicle control to the mice at the desired dose and route. The timing of administration relative to the injury will depend on the pharmacokinetic properties of the compound.
-
Anesthetize the mouse and place it on a surgical board to maintain body temperature.
-
Surgically expose the carotid artery.
-
Place a Doppler flow probe around the artery to measure baseline blood flow.
-
Saturate a small piece of filter paper with the FeCl3 solution.
-
Apply the FeCl3-soaked filter paper to the adventitial surface of the carotid artery for 3 minutes to induce endothelial injury.[7][8]
-
Remove the filter paper and continuously monitor the blood flow using the Doppler probe.
-
The primary endpoint is the time to vessel occlusion, defined as the cessation of blood flow.
-
Compare the time to occlusion in this compound-treated mice versus vehicle-treated mice.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model (Mouse)
This model is employed to evaluate the anti-fibrotic potential of this compound.[6]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Bleomycin sulfate
-
Anesthetic
-
This compound formulation for oral administration
-
Hydroxyproline assay kit
-
Histology supplies (formalin, paraffin, sectioning equipment, stains)
Procedure:
-
Induce pulmonary fibrosis by a single intratracheal or oropharyngeal instillation of bleomycin (e.g., 1.5 U/kg).[9][10]
-
Begin daily oral administration of this compound or vehicle control one day after bleomycin instillation and continue for 14-21 days. A typical dose might be in the range of 10-100 mg/kg, but this should be optimized.
-
At the end of the treatment period, euthanize the mice.
-
Harvest the lungs.
-
One lung lobe can be used for histological analysis. Fix the lung in formalin, embed in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition.
-
The remaining lung tissue can be homogenized and used to quantify collagen content using a hydroxyproline assay.
-
Compare the extent of fibrosis (histological score and hydroxyproline content) between this compound-treated and vehicle-treated groups.
Conclusion
References
- 1. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PAI-1 | TargetMol [targetmol.com]
- 5. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pulmonary fibrosis model of mice induced by different administration methods of bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Interpreting Conflicting Results in TM5007 Studies
Frequently Asked Questions (FAQs)
Q1: We are observing conflicting results in our cancer cell line studies with TM5007. Sometimes it appears to promote tumor growth, and other times it seems to have an anti-tumor effect. Why is this happening?
Q2: Our in vivo studies on metastasis using this compound are yielding inconsistent results. What could be the cause?
Q3: We are investigating the role of this compound in thrombosis models and our findings are not consistent with some published literature. What are the potential reasons?
-
Differences in study design: The specific thrombosis model, the timing of this compound administration, and the endpoints measured can all impact the results.
Q4: We are seeing contradictory effects of this compound on angiogenesis in our experiments. How can we interpret this?
Therefore, the observed effect of this compound on angiogenesis may depend on the effective concentration achieved in your specific experimental setup.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability/Cytotoxicity Results
You are performing cell viability assays (e.g., MTT, XTT) to assess the effect of this compound on cancer cells, but the results are not reproducible.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Variable Cell Seeding Density | Ensure consistent cell numbers are seeded in each well. Use a cell counter for accuracy. |
| Metabolic State of Cells | The metabolic activity of cells can influence tetrazolium reduction assays.[8] Ensure cells are in the exponential growth phase and that culture conditions (e.g., pH, glucose) are optimal.[8] |
| Compound Precipitation | High concentrations of this compound may precipitate in the culture medium. Visually inspect for precipitates and consider using a lower concentration range or a different solvent. |
| Assay Interference | The compound itself may interfere with the assay reagents. Run a control with this compound in cell-free medium to check for any direct reaction with the assay components. |
Issue 2: Conflicting Apoptosis Data
Your experiments are showing both pro-apoptotic and anti-apoptotic effects of this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Context-Dependent Effects of PAI-1 | PAI-1 can have both pro- and anti-apoptotic effects depending on the cellular context and signaling pathways involved.[7] |
| Cell Detachment vs. Apoptosis | PAI-1 can promote cell detachment from the extracellular matrix, which can sometimes be misinterpreted as apoptosis (anoikis).[1] Use multiple apoptosis assays that measure different markers (e.g., caspase activation, DNA fragmentation) to confirm the mechanism of cell death. |
| Experimental Model | The specific cell line and culture conditions can influence the apoptotic response. Consider using different cell lines to see if the effect is consistent. |
Experimental Protocols
MTT Cell Proliferation Assay
This protocol is adapted for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: A logical workflow for troubleshooting conflicting experimental results.
References
- 1. The Plasminogen Activator Inhibitor-1 Paradox in Cancer: A Mechanistic Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metastasis | The plasminogen activator inhibitor-1 paradox in cancer: a mechanistic understanding | springermedizin.de [springermedizin.de]
- 3. Late-breaking research: relationship between PAI-1 cancer cell expression and thrombosis in pancreatic cancer - Icthic Magazine [magazine.icthic.com]
- 4. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated plasma levels of plasminogen activator inhibitor‐1 are associated with risk of future incident venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PLASMINOGEN ACTIVATOR INHIBITOR-1 (PAI-1): A KEY FACTOR LINKING FIBRINOLYSIS AND AGE-RELATED SUBCLINICAL AND CLINICAL CONDITIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasminogen Activator Inhibitor-1: The Double Edged Sword in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TM5007 Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TM5007 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Q2: What is the recommended starting concentration for this compound in cell culture?
Q3: What concentration range should I test for a dose-response experiment?
Q4: How long should I incubate my cells with this compound?
The incubation time will depend on the specific assay and the biological question being addressed. For cell viability assays, a 24 to 72-hour incubation period is common. For signaling pathway studies, shorter incubation times (e.g., 1, 6, 12, 24 hours) may be more appropriate. It is advisable to perform a time-course experiment to determine the optimal incubation period.
Q5: What solvents can be used to dissolve this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, generally below 0.1% to 0.5%. Always include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound on cells. | - Concentration is too low.- Incubation time is too short.- Cell line is resistant to PAI-1 inhibition effects.- Compound has degraded. | - Perform a dose-response experiment with a wider concentration range (e.g., up to 100 µM).- Increase the incubation time (e.g., up to 72 hours).- Research the role of PAI-1 in your specific cell line.- Ensure proper storage of this compound stock solution (aliquoted and stored at -20°C or -80°C). |
| High levels of cell death, even at low concentrations. | - Cell line is highly sensitive to this compound.- Errors in dilution calculations.- Solvent (DMSO) toxicity. | - Use a lower concentration range in your dose-response experiment (e.g., 0.1 µM to 10 µM).- Double-check all calculations for dilutions.- Ensure the final DMSO concentration in the culture medium is below 0.1%. Run a vehicle control to confirm no solvent toxicity. |
| Inconsistent results between experiments. | - Variation in cell seeding density.- Differences in cell passage number or confluency.- Inconsistent incubation times.- Variability in this compound stock solution. | - Maintain a consistent cell seeding density for all experiments.- Use cells within a consistent passage number range and at a similar confluency.- Standardize all incubation times.- Prepare a large batch of this compound stock solution, aliquot, and freeze to ensure consistency. |
| Precipitate observed in the culture medium. | - this compound has low solubility in aqueous media at the tested concentration.- Interaction with components in the serum or medium. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic.- Visually inspect the medium after adding this compound and before adding to cells. If precipitate is present, consider preparing fresh dilutions or using a lower concentration.- Reduce the serum concentration if possible, or test different types of media. |
Experimental Protocols
Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the dose-dependent effect of this compound on the viability of a specific cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to prepare 2X working concentrations (e.g., 2 µM, 10 µM, 20 µM, 50 µM, 100 µM, 200 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate this compound working concentration or control solution to each well.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix by pipetting up and down.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Data Presentation
| Compound | Cell Lines | IC50 Range (µM) | Apoptosis Inducing Concentration (µM) | Reference |
| TM5275 | Various Human Cancer Cell Lines | 9.7 - 60.3 | 50 | [4] |
| TM5441 | Various Human Cancer Cell Lines | 9.7 - 60.3 | 50 | [4] |
| This compound | - | Starting range suggestion: 1 - 100 | Starting range suggestion: 25 - 100 | Based on related compounds |
Note: The optimal concentration for this compound should be experimentally determined for each specific cell line and assay.
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: Simplified signaling pathway of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | PAI-1 | TargetMol [targetmol.com]
- 4. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity | PLOS One [journals.plos.org]
Potential off-target effects of TM5007 in assays
Frequently Asked Questions (FAQs)
Q1: What is TM5007 and what is its primary target?
Q2: What is the proposed mechanism of action for this compound?
Troubleshooting Guide: Potential Off-Target Effects of this compound
Issue: Unexpected or inconsistent results in cellular assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| High Inhibitor Concentration | Perform a dose-response experiment to determine the minimal effective concentration. Use concentrations as close to the IC50 for PAI-1 (29 μM) as possible.[1] | Higher concentrations of small molecule inhibitors are more likely to cause off-target effects.[8] |
| Off-Target Kinase Inhibition | If available, consult kinase selectivity profiling data. In the absence of specific data for this compound, consider using a structurally unrelated PAI-1 inhibitor as a control to see if the same phenotype is observed. | Small molecule inhibitors can often bind to the ATP-binding pocket of multiple kinases, leading to off-target signaling events.[9] |
| Disruption of Unrelated Signaling Pathways | Use pathway-specific inhibitors or activators in combination with this compound to dissect the observed phenotype. For example, use a known JAK/STAT inhibitor to see if it phenocopies or blocks the effect of this compound. | This can help determine if the observed effect is due to modulation of a specific off-target pathway. |
| Compound Instability or Degradation | Ensure proper storage of this compound as recommended by the supplier. Prepare fresh stock solutions for each experiment. | Degradation of the compound can lead to loss of activity or the formation of active byproducts with different target profiles. |
| Assay-Specific Artifacts | Run appropriate vehicle controls (e.g., DMSO). If using fluorescence or luminescence-based assays, test for compound interference with the assay signal in a cell-free system. | The compound itself may absorb or emit light at the wavelengths used in the assay, leading to false-positive or false-negative results. |
Data Presentation: On-Target and Hypothetical Off-Target Activity of this compound
Due to the lack of publicly available broad-spectrum selectivity data for this compound, the following table includes its known on-target activity and a hypothetical representation of potential off-target data for illustrative purposes. Researchers should perform their own selectivity profiling to determine the actual off-target effects.
| Target | Assay Type | This compound IC50 / % Inhibition | Data Source |
| PAI-1 (On-Target) | Biochemical | 29 μM | Published Data[1] |
| Kinase X (Hypothetical) | Kinase Panel Screen | 15 μM | Illustrative |
| Kinase Y (Hypothetical) | Kinase Panel Screen | > 100 μM | Illustrative |
| GPCR Z (Hypothetical) | Radioligand Binding | 50% inhibition @ 50 μM | Illustrative |
Experimental Protocols
PAI-1 Activity Assay (Chromogenic)
This protocol is adapted from commercially available kits and literature sources.[10][11]
Materials:
-
Human tissue-type plasminogen activator (tPA)
-
Human plasminogen
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl and 0.01% Tween-20)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.
-
Add 20 µL of diluted this compound or control to the wells of a 96-well plate.
-
Prepare a reaction mixture containing tPA, plasminogen, and the chromogenic substrate in assay buffer.
-
Add 160 µL of the reaction mixture to each well to start the reaction.
-
Immediately measure the absorbance at 405 nm in a microplate reader at 37°C. Take readings every 5 minutes for 30-60 minutes.
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
Experimental Workflow to Investigate Off-Target Effects
This workflow provides a general strategy for characterizing the potential off-target effects of a small molecule inhibitor like this compound.
Step 1: Confirm On-Target Engagement in Cells
Step 2: Broad-Spectrum Off-Target Screening (if resources permit)
-
Kinase Panel Screening: Submit this compound to a commercial service for screening against a large panel of kinases (e.g., >400 kinases). This will provide a broad overview of potential kinase off-targets.
-
Receptor Binding Assays: Screen this compound against a panel of common receptors, ion channels, and transporters.
Step 3: Validate Putative Off-Targets
-
Biochemical Assays: For any hits from the screening panels, perform independent biochemical assays to confirm the interaction and determine the IC50.
-
Cellular Assays: Use cell lines that express the putative off-target and assess the effect of this compound on its activity. For example, if a kinase is identified as an off-target, measure the phosphorylation of its known substrates in cells.
Step 4: Use of Control Compounds
-
Inactive Analog: If available, use a structurally similar but inactive analog of this compound as a negative control.
Visualizations
Caption: Workflow for investigating potential off-target effects of this compound.
Caption: A logical decision tree for troubleshooting unexpected assay results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hplc.eu [hplc.eu]
- 3. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasminogen activator inhibitor-1: the double-edged sword in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PAI-1: An Integrator of Cell Signaling and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Chemical Antagonists of Plasminogen Activator Inhibitor-1: Mechanisms of Action and Therapeutic Potential in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.biomol.com [resources.biomol.com]
- 9. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PAI-1 Assays [practical-haemostasis.com]
- 11. abcam.com [abcam.com]
Navigating the Stability of Small Molecule Inhibitors: A Guide for Researchers
Disclaimer: This technical support guide provides a general framework for assessing the stability of small molecule inhibitors, using TM5007 as a representative example. Due to the limited availability of specific stability data for this compound in the public domain, the following recommendations are based on established biochemical and pharmaceutical best practices for handling similar research compounds. Researchers are strongly encouraged to perform their own stability studies to determine the optimal conditions for their specific experimental setup.
Frequently Asked Questions (FAQs)
This section addresses common questions and troubleshooting scenarios that researchers, scientists, and drug development professionals may encounter when working with small molecule inhibitors like this compound.
Q1: My compound has precipitated out of solution. What should I do?
A1: Precipitation can occur for several reasons, including low solubility in the chosen buffer, incorrect pH, or inappropriate storage temperature.
-
Troubleshooting Steps:
-
Verify Solubility: Check the compound's solubility in the specific buffer system. It may be necessary to test a range of pH values and buffer components.
-
Adjust pH: The pH of the buffer can significantly impact the solubility of a compound, especially if it has ionizable groups. Experiment with buffers at different pH levels.
-
Consider a Co-solvent: For highly hydrophobic compounds, adding a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to the aqueous buffer can improve solubility. However, be mindful that the co-solvent may affect your assay.
-
Temperature: Ensure the compound is stored at the recommended temperature. Some compounds are less soluble at lower temperatures. Gentle warming and vortexing may help to redissolve the compound, but be cautious of potential degradation at higher temperatures.
-
Q2: I am seeing a loss of compound activity over time. What could be the cause?
A2: A gradual loss of activity often indicates compound degradation. The stability of a compound can be influenced by the buffer composition, pH, temperature, and exposure to light or oxygen.
-
Troubleshooting Steps:
-
Assess Stability in Your Buffer: Perform a time-course experiment to measure the compound's stability in your experimental buffer. This can be done by incubating the compound in the buffer for different durations and then analyzing its concentration and purity, for example by HPLC.
-
Evaluate pH and Temperature Effects: Systematically test the compound's stability at different pH values and temperatures to identify the optimal conditions.
-
Protect from Light: Some compounds are light-sensitive. Store stock solutions and experimental samples in amber vials or protected from light.
-
Consider Oxidation: If the compound is susceptible to oxidation, consider degassing your buffers or adding an antioxidant. However, be aware that antioxidants can interfere with certain assays.
-
Q3: How can I determine the optimal buffer for my experiments?
A3: The ideal buffer will maintain the compound's solubility and stability without interfering with the experimental assay.
-
Buffer Selection Strategy:
-
Review Literature: Check for published studies that have used the same or similar compounds and note the buffer systems they employed.
-
Screen a Panel of Buffers: Test the compound's solubility and stability in a range of common biological buffers (e.g., Phosphate, Tris, HEPES) at various pH levels.
-
Consider Assay Compatibility: Ensure the chosen buffer components do not inhibit or interfere with the enzymes, cells, or detection methods used in your assay.
-
Stability of a Model Compound (e.g., this compound) in Common Laboratory Buffers
The following table provides an example of how to present stability data for a small molecule inhibitor. This data is illustrative and not based on experimental results for this compound. Researchers should generate their own data following similar principles.
| Buffer System | pH | Temperature (°C) | Incubation Time (hours) | % Remaining Compound (by HPLC) | Observations |
| 50 mM Sodium Phosphate | 6.0 | 25 | 24 | 98.5% | No precipitation |
| 50 mM Sodium Phosphate | 7.4 | 25 | 24 | 95.2% | No precipitation |
| 50 mM Sodium Phosphate | 8.0 | 25 | 24 | 88.1% | Minor degradation products observed |
| 50 mM Tris-HCl | 7.4 | 25 | 24 | 96.5% | No precipitation |
| 50 mM Tris-HCl | 8.5 | 25 | 24 | 90.3% | Slight yellowing of solution |
| 50 mM HEPES | 7.4 | 25 | 24 | 97.8% | No precipitation |
| 50 mM Acetate | 5.0 | 25 | 24 | 99.1% | No precipitation |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the stability of a small molecule inhibitor.
Protocol 1: Solubility Assessment
Objective: To determine the solubility of the compound in various buffer systems.
Materials:
-
Small molecule inhibitor (e.g., this compound)
-
Selection of buffers (e.g., Phosphate, Tris, HEPES) at various pH values
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Prepare saturated solutions by adding an excess amount of the compound to a fixed volume of each buffer in separate microcentrifuge tubes.
-
Vortex the tubes vigorously for 2 minutes.
-
Incubate the tubes at the desired temperature (e.g., room temperature or 37°C) for 24 hours with gentle agitation to ensure equilibrium is reached.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., measuring absorbance at the compound's λmax with a UV-Vis spectrophotometer and using a standard curve, or by HPLC analysis).
Protocol 2: Stability Analysis by HPLC
Objective: To quantify the degradation of the compound over time in a specific buffer.
Materials:
-
Small molecule inhibitor (e.g., this compound)
-
Chosen experimental buffer
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the final experimental concentration in the chosen buffer. This is your "time zero" sample.
-
Immediately inject an aliquot of the "time zero" sample into the HPLC system and record the peak area of the parent compound.
-
Incubate the remaining solution at the desired temperature.
-
At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), withdraw aliquots of the solution.
-
Analyze each aliquot by HPLC using the same method as the "time zero" sample.
-
Calculate the percentage of the remaining compound at each time point by comparing its peak area to the peak area at "time zero". The appearance of new peaks may indicate degradation products.
Troubleshooting Workflow for Compound Stability
The following diagram illustrates a logical workflow for troubleshooting common issues related to the stability of a small molecule inhibitor in an experimental setting.
Caption: Troubleshooting workflow for small molecule inhibitor stability.
Addressing TM5007 variability in animal study outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in animal study outcomes when working with TM5007. Our goal is to help researchers, scientists, and drug development professionals ensure the consistency and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Q2: We are observing high variability in the efficacy of this compound in our thrombosis model. What are the potential causes?
A2: High variability in in vivo studies can stem from multiple sources.[2][3][4] For a compound like this compound, consider the following:
-
Animal-related factors: Differences in age, sex, genetic background, and stress levels of the animals can significantly impact outcomes.[3][4]
-
Drug administration: Inconsistent dosing, route of administration, or formulation can lead to variable drug exposure.
-
Experimental procedures: Variations in surgical techniques, timing of interventions, and endpoint measurements can introduce variability.[3]
-
Environmental factors: Differences in housing conditions, diet, and light cycles can affect animal physiology and drug response.[4]
Q3: How can we minimize variability in our animal studies with this compound?
A3: To minimize variability, it is crucial to standardize your experimental protocols.[5] Key strategies include:
-
Randomization and Blinding: Randomly assign animals to treatment groups and blind the investigators to the treatment allocation to reduce bias.[5]
-
Control Groups: Use appropriate positive and negative control groups to ensure the validity of your findings.[5]
-
Sample Size: Determine the optimal sample size to achieve statistically significant results while minimizing the number of animals used.[5]
-
Acclimatization: Allow sufficient time for animals to acclimatize to their new environment before starting the experiment.
Troubleshooting Guides
Issue 1: Inconsistent Pharmacokinetic (PK) Profile of this compound
Symptoms:
-
High standard deviation in plasma concentrations of this compound across animals in the same dose group.
-
Unexpectedly low or high drug exposure in some animals.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Drug Formulation | Ensure this compound is fully dissolved and stable in the vehicle. Prepare fresh formulations for each experiment. |
| Inaccurate Dosing | Calibrate all dosing equipment. Use precise techniques for oral gavage or injections. |
| Variability in Animal Metabolism | Consider the genetic background of the animal model, as it can influence metabolic enzyme activity. |
| Food and Water Intake | Standardize the fasting period before dosing, as food can affect drug absorption. |
Hypothetical Pharmacokinetic Data with Variability:
| Animal ID | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) |
| 1 | 10 | 1250 | 4500 |
| 2 | 10 | 980 | 3800 |
| 3 | 10 | 1520 | 5100 |
| 4 | 10 | 1100 | 4200 |
| Mean | 10 | 1212.5 | 4400 |
| Std Dev | - | 235.8 | 556.8 |
Issue 2: Variable Efficacy in a Ferric Chloride-Induced Thrombosis Model
Symptoms:
-
Inconsistent reduction in thrombus weight in the this compound-treated group.
-
High variability in vessel occlusion times.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Vessel Injury | Standardize the application of ferric chloride (concentration, volume, and duration). |
| Variable Blood Flow | Monitor and control for variations in blood pressure and heart rate among animals. |
| Timing of Drug Administration | Administer this compound at a consistent time point relative to the induction of thrombosis. |
| Subjective Endpoint Measurement | Use quantitative and blinded methods for measuring thrombus size and vessel patency. |
Experimental Protocols
Detailed Methodology for Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
-
Animal Preparation: Anesthetize male C57BL/6 mice (8-10 weeks old) with isoflurane. Maintain body temperature at 37°C using a heating pad.
-
Surgical Procedure: Make a midline cervical incision and carefully expose the left common carotid artery.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle via oral gavage 1 hour before thrombus induction.
-
Thrombus Induction: Place a small piece of filter paper (1x2 mm) saturated with 10% ferric chloride solution on the adventitial surface of the carotid artery for 3 minutes.
-
Blood Flow Monitoring: Monitor blood flow continuously using a Doppler flow probe placed upstream of the injury site.
-
Endpoint Measurement: Record the time to vessel occlusion. At the end of the experiment, excise the injured arterial segment and weigh the thrombus.
Visualizations
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Caption: The mechanism of action of this compound and its effect on related pathways.
Caption: A logical approach to troubleshooting high variability in study outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. In Vivo Design: 5 Strategies to Improve Research Outcomes [modernvivo.com]
Technical Support Center: Troubleshooting TM5007 in High-Throughput Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TM5007 in high-throughput screening (HTS) applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Q2: What are the key physicochemical properties of this compound to consider for HTS?
Q3: What are the recommended storage and handling conditions for this compound?
This compound should be stored as a solid at -20°C. For HTS applications, stock solutions are typically prepared in 100% DMSO and should also be stored at -20°C or -80°C to minimize degradation. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can impact the compound's stability and solubility.
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Assay Results
High variability in HTS data can obscure real hits and lead to wasted resources. Several factors related to this compound's properties and handling can contribute to this issue.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility/Precipitation | 1. Visually inspect assay plates: Look for precipitates after compound addition. 2. Decrease final DMSO concentration: While this compound is soluble in DMSO, high final concentrations can be toxic to cells or affect enzyme activity. Aim for a final DMSO concentration of ≤ 0.5%. 3. Test different buffer components: Include solubilizing agents like Pluronic F-127 or BSA in the assay buffer to improve compound solubility. 4. Pre-incubate this compound: Allow the compound to equilibrate in the assay buffer before adding other reagents. |
| Compound Instability | 1. Assess stability in assay buffer: Incubate this compound in your assay buffer at the screening temperature for the duration of the assay and measure its concentration over time using LC-MS. 2. Minimize exposure to light and air: Prepare fresh dilutions of this compound for each experiment and protect them from light. 3. Avoid repeated freeze-thaw cycles: Prepare and use single-use aliquots of the stock solution. |
| Inconsistent Liquid Handling | 1. Calibrate and validate automated liquid handlers: Ensure accurate and precise dispensing of small volumes. 2. Use low-binding plates and tips: Minimize loss of compound due to adsorption to plasticware. |
Issue 2: High Rate of False Positives
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Aggregation | 1. Perform a detergent counter-screen: Re-test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Aggregation-based inhibitors often lose activity in the presence of detergent. 2. Dynamic Light Scattering (DLS): Use DLS to directly measure the formation of aggregates by this compound at screening concentrations. 3. Nephelometry: Measure light scattering to detect compound precipitation. |
| Interference with Assay Readout | 1. Fluorescence Interference: If using a fluorescence-based assay, pre-read plates after compound addition but before adding the fluorescent substrate to identify autofluorescent compounds. 2. Luciferase Inhibition: If using a luciferase reporter assay, perform a counter-screen against the luciferase enzyme itself to identify direct inhibitors. 3. Colorimetric Interference: For absorbance-based assays, measure the absorbance of this compound at the detection wavelength to identify colored compounds that may interfere. |
| Non-specific Reactivity | 1. Thiol Reactivity: Include a reducing agent like DTT in the assay buffer to quench reactive electrophiles that can non-specifically modify proteins. 2. Redox Cycling: Some compounds can generate reactive oxygen species that interfere with assays. Counter-screens can be designed to detect this activity. |
| Off-Target Effects | 1. Test against related targets: Screen this compound against other serine protease inhibitors (serpins) to assess its selectivity. 2. Phenotypic screening: In cell-based assays, unexpected phenotypes may indicate off-target effects. Further investigation using target deconvolution methods may be necessary. Off-target effects are a known challenge in drug development and can lead to misleading results or toxicity.[1][2][3] |
Issue 3: Compound Cytotoxicity in Cell-Based Assays
In cell-based screens, it is crucial to distinguish between specific inhibition of the target pathway and general cytotoxicity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| General Cellular Toxicity | 1. Perform a cytotoxicity counter-screen: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the cytotoxic concentration of this compound in the cell line used for the primary screen. 2. Dose-response analysis: Generate a dose-response curve for both the primary assay and the cytotoxicity assay. A significant overlap in the IC50 values suggests that the observed activity in the primary screen may be due to cytotoxicity. 3. Multiplexed assays: Use assays that simultaneously measure the target-specific readout and cell viability in the same well. |
| Solvent Toxicity | 1. Titrate DMSO concentration: Determine the maximum concentration of DMSO that is tolerated by your cell line without affecting viability. 2. Include a vehicle control: Always include wells treated with the same final concentration of DMSO as the compound-treated wells. |
Experimental Protocols
Detailed Protocol: High-Throughput PAI-1 Inhibition Assay (384-Well Format)
Materials:
-
Human tissue Plasminogen Activator (tPA)
-
Spectrozyme® tPA (or other suitable chromogenic substrate for tPA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-20)
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
384-well clear, flat-bottom microplates
-
Automated liquid handling system
-
Microplate reader capable of measuring absorbance at 405 nm
Workflow:
Detailed Steps:
-
Compound Plating: Using an acoustic liquid handler or pin tool, transfer 50 nL of this compound in DMSO from the compound source plate to the 384-well assay plate. Include appropriate controls:
-
Negative Control (0% inhibition): DMSO only.
-
-
tPA Addition: Add 25 µL of tPA solution (final concentration to be optimized, e.g., 1-2 nM) in assay buffer to all wells.
-
Substrate Addition: Add 10 µL of the chromogenic tPA substrate (final concentration to be optimized based on manufacturer's recommendation) in assay buffer to all wells to initiate the colorimetric reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 10-15 minutes (kinetic read). The rate of color development is proportional to the residual tPA activity.
Data Analysis: Calculate the rate of reaction (V) for each well. The percent inhibition can be calculated using the following formula: % Inhibition = 100 * (1 - (V_compound - V_min) / (V_max - V_min)) Where:
-
V_compound is the reaction rate in the presence of this compound.
-
V_max is the average reaction rate of the negative control (DMSO).
-
V_min is the average reaction rate of the positive control.
Protocol: Cytotoxicity Assessment using MTT Assay
This protocol provides a general method to assess the cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Workflow:
MTT Cytotoxicity Assay Workflow.
Signaling Pathway
References
- 1. What are the therapeutic applications for PAI-1 inhibitors? [synapse.patsnap.com]
- 2. PAI-1 in Diabetes: Pathophysiology and Role as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Specificity of TM5007 and its Analogs in Complex Biological Systems
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing TM5007 and its derivatives, such as TM5275, in their experiments. The focus is on enhancing experimental specificity and interpreting results within complex biological models.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound and its derivative, TM5275?
Q2: What is the fundamental difference in the mechanism of action between this compound and TM5275?
Q4: What is the reported in vitro potency of these inhibitors?
A4: The reported IC50 values can vary depending on the assay conditions. For this compound, an IC50 of 29.2 ± 4.2 µmol/L has been reported in a tPA-dependent hydrolysis assay.[4] The derivative, TM5275, was developed for an improved inhibitory profile and has a reported IC50 of 6.95 µM.[11][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Lack of or reduced efficacy in cell-based assays compared to in vitro biochemical assays. | 1. Compound stability and degradation: The compound may be unstable in cell culture media over the course of the experiment. 2. Cellular uptake and efflux: The compound may not be efficiently entering the cells or could be actively transported out. 3. High protein binding in media: The compound may bind to serum proteins in the culture media, reducing its effective concentration. | 1. Perform a time-course experiment to assess the stability of the compound in your specific media. Consider replenishing the compound at regular intervals for longer experiments. 2. Use cell lines with known transporter expression profiles or employ transporter inhibitors to investigate efflux. Evaluate the lipophilicity and other physicochemical properties of the compound that influence membrane permeability. 3. Reduce the serum concentration in your media if experimentally feasible, or perform experiments in serum-free media for short durations. Determine the fraction of unbound drug in your media. |
| Unexpected or off-target effects observed in cellular systems. | 1. Compensation by other serpins: Inhibition of PAI-1 might lead to the upregulation or increased activity of other serine protease inhibitors. 2. Context-dependent PAI-1 signaling: The cellular consequences of PAI-1 inhibition can vary significantly between cell types due to different expression levels of co-receptors like LRP1 and integrins.[7][8] 3. Non-specific kinase inhibition: At higher concentrations, small molecule inhibitors can have off-target effects on kinases or other proteins.[13][14] | 1. Use siRNA or shRNA to knock down other serpins to investigate potential compensatory mechanisms. 2. Characterize the expression of key PAI-1 interacting partners (e.g., LRP1, uPAR, vitronectin) in your cell model. Consider using a cell line with a well-defined PAI-1 signaling axis. 3. Perform a dose-response curve to ensure you are using the lowest effective concentration. If off-target effects are suspected, consider using a structurally unrelated PAI-1 inhibitor as a control.[10] A kinome scan could identify potential off-target kinases. |
| Inconsistent results in PAI-1 activity assays. | 1. PAI-1 instability: Active PAI-1 is conformationally unstable and can spontaneously convert to a latent, inactive form.[15] 2. Interference from sample components: Components in plasma or cell lysates can interfere with the assay. For example, heparin can bind to tPA and increase its activity.[16] 3. Incorrect assay choice for the inhibitor's mechanism: A chromogenic assay measuring residual tPA activity might not be optimal for an inhibitor like TM5275 that induces substrate behavior. | 1. Ensure proper storage and handling of recombinant PAI-1. Use stabilizing agents like vitronectin if appropriate for your experimental design.[17] 2. Follow validated protocols for sample collection and preparation, especially for plasma samples, to avoid platelet activation and release of PAI-1.[17] Include appropriate controls to account for matrix effects. 3. For inhibitors that induce substrate behavior, an SDS-PAGE-based assay to visualize the cleavage of PAI-1 may be more informative than an activity-based assay alone.[18] |
| Difficulty reproducing in vivo antithrombotic or anti-fibrotic effects. | 1. Pharmacokinetics and bioavailability: The compound may have poor oral bioavailability or a short half-life in the animal model.[2] 2. Dosing regimen: The dose and frequency of administration may not be sufficient to maintain a therapeutic concentration at the target site. 3. Model-specific PAI-1 biology: The role and regulation of PAI-1 can differ between species and disease models. | 1. Consult pharmacokinetic data for the specific compound and animal model. TM5275 was developed for improved oral bioavailability over this compound.[2][5] 2. Perform pharmacokinetic studies to determine the optimal dosing regimen for your model. Measure plasma concentrations of the inhibitor. 3. Thoroughly review the literature on the role of PAI-1 in your specific disease model to ensure it is a relevant target. |
Quantitative Data Summary
| Compound | IC50 (µM) | Assay Type | Reference |
| This compound | 29.2 ± 4.2 | tPA-dependent hydrolysis of peptide substrate | [4] |
| TM5275 | 6.95 | Not specified | [11][12] |
Experimental Protocols
Protocol 1: Chromogenic PAI-1 Activity Assay
Materials:
-
Recombinant human tPA
-
Plasminogen
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in the assay buffer to create a range of concentrations for testing.
-
Plasmin Generation: Add plasminogen to each well. The residual active tPA will convert plasminogen to plasmin.
-
Substrate Addition and Measurement: Add the chromogenic plasmin substrate to each well. The plasmin will cleave the substrate, releasing a colored product.
Protocol 2: SDS-PAGE Analysis of PAI-1 Cleavage
Materials:
-
Recombinant human tPA
-
This compound and TM5275
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
Coomassie Brilliant Blue or silver stain
-
Incubation buffer (e.g., PBS)
Procedure:
-
tPA Addition: Add tPA to each tube and incubate for an additional 30 minutes at 37°C.
-
Sample Preparation: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Electrophoresis: Load the samples onto an SDS-PAGE gel and run according to the manufacturer's instructions.
-
Staining and Visualization: Stain the gel with Coomassie Blue or silver stain to visualize the protein bands.
-
Interpretation:
Visualizations
Caption: Workflow for validating inhibitor specificity.
References
- 1. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Narrative Review on Plasminogen Activator Inhibitor-1 and Its (Patho)Physiological Role: To Target or Not to Target? [lirias.kuleuven.be]
- 4. ahajournals.org [ahajournals.org]
- 5. Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. What are the therapeutic applications for PAI-1 inhibitors? [synapse.patsnap.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 16. PAI-1 Assays [practical-haemostasis.com]
- 17. logan.testcatalog.org [logan.testcatalog.org]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of PAI-1 Inhibitors: TM5007 versus TM5275
At a Glance: Key Differences
| Feature | TM5007 | TM5275 |
| Target | Plasminogen Activator Inhibitor-1 (PAI-1) | Plasminogen Activator Inhibitor-1 (PAI-1) |
| Mechanism of Action | Prevents PAI-1/PA complex formation.[1] | Induces substrate behavior in PAI-1.[1] |
| In Vitro Potency (IC50) | 29 μM[2] | 6.95 μM[3] |
| Oral Bioavailability | Orally active.[2] | Improved oral bioavailability compared to this compound.[1] |
| Therapeutic Areas | Thrombosis, Fibrosis[4] | Thrombosis, Fibrosis (intestinal, hepatic)[5][6] |
In-Depth Efficacy Analysis
TM5275, a structural derivative of this compound, was developed to enhance the inhibitory profile and improve pharmacokinetic properties.[1] This is reflected in its lower half-maximal inhibitory concentration (IC50), indicating a higher potency in vitro.
Quantitative Comparison of Inhibitory Concentration
| Compound | IC50 (μM) |
| This compound | 29[2] |
| TM5275 | 6.95[3] |
Mechanisms of Action: A Divergent Approach to PAI-1 Inhibition
The PAI-1 Signaling Pathway in Thrombosis and Fibrosis
Supporting Experimental Data and Protocols
The efficacy of this compound and TM5275 has been evaluated in various preclinical models of thrombosis and fibrosis.
In Vivo Thrombosis Models
This compound:
-
Rat Arteriovenous (AV) Shunt Model: this compound demonstrated the ability to inhibit coagulation in this model.[4]
-
Mouse Ferric Chloride-Induced Testicular Artery Thrombosis Model: The compound was effective in inhibiting thrombosis in this model as well.[4]
TM5275:
-
Nonhuman Primate Model: TM5275 has shown antithrombotic benefits in nonhuman primates without a corresponding increase in bleeding, a critical advantage for antithrombotic therapies.
In Vivo Fibrosis Models
This compound:
-
Mouse Bleomycin-Induced Pulmonary Fibrosis Model: this compound was shown to prevent the fibrotic process initiated by bleomycin in the lungs of mice.[4] It significantly lowered the bleomycin-induced increase in lung hydroxyproline content, a marker of collagen deposition.[4]
TM5275:
-
Mouse TNBS-Induced Intestinal Fibrosis Model: Oral administration of TM5275 has been shown to ameliorate chronic colitis and intestinal fibrosis in a 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced mouse model.[5] Histological analysis revealed a reduction in collagen deposition in the colon of TM5275-treated mice.[5]
-
Rat Hepatic Fibrosis Models: In two different rat models of metabolic syndrome-related hepatic fibrosis (a choline-deficient L-amino-acid-defined diet model and a porcine serum-induced fibrosis model in diabetic rats), orally administered TM5275 markedly ameliorated the development of liver fibrosis.[6][9] The treatment suppressed the proliferation of activated hepatic stellate cells and reduced the hepatic production of TGF-β1 and total collagen.[6]
Experimental Protocols
Below are summaries of the methodologies used in key in vivo studies.
This compound - Bleomycin-Induced Pulmonary Fibrosis in Mice [4]
-
Animal Model: Mice.
-
Induction of Fibrosis: Intratracheal administration of bleomycin.
-
Treatment: this compound administered orally.
TM5275 - TNBS-Induced Intestinal Fibrosis in Mice [5]
-
Animal Model: Female BALB/c mice.
-
Induction of Fibrosis: Repeated intrarectal injections of TNBS.
-
Treatment: TM5275 was orally administered as a carboxymethyl cellulose suspension daily for 2 weeks after the sixth TNBS injection at doses of 15 mg/kg and 50 mg/kg.[5]
-
Endpoints: Macroscopic and microscopic scoring of colitis, collagen deposition determined by Sircol collagen assay, and histological analysis (H&E and Masson's trichrome staining).[5]
TM5275 - Hepatic Fibrosis in Rats [6]
-
Animal Models:
-
CDAA-fed model: Six-week-old male Fischer-344 rats fed a choline-deficient L-amino-acid-defined (CDAA) diet for 12 weeks.
-
PS-mediated fibrotic OLETF rats: Ten-week-old male Otsuka Long-Evans Tokushima Fatty (OLETF) rats with intraperitoneal injections of porcine serum for 6 weeks.
-
-
Treatment: In the CDAA-fed model, the treatment group received 50 mg/kg/day of TM5275 in their drinking water.[6]
-
Endpoints: Histological analysis of liver tissue (H&E and Sirius-Red staining), immunohistochemistry for α-SMA (a marker of activated hepatic stellate cells), and measurement of hepatic TGF-β1 and total collagen.[6]
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice [irjournal.org]
- 6. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel oral plasminogen activator inhibitor‑1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of TM5007 and its Analogs: A Comparative Guide for Researchers
Comparative Analysis of Biological Activity
| Compound ID | Chemical Structure | PAI-1 IC50 (μM) | Key Structural Features |
| TM5007 | [Chemical Structure of this compound] | 29[1] | Lead compound identified through virtual screening. |
| TM5275 | [Chemical Structure of TM5275] | More potent than this compound | Developed through extensive SAR studies of this compound, with improved inhibitory profile and oral bioavailability.[2] |
| TM5441 | [Chemical Structure of TM5441] | Not explicitly quantified in the provided results, but described as a second-generation inhibitor. | A derivative of TM5275. |
| TM5614 | [Chemical Structure of TM5614] | 3.63 | A novel small molecule antagonist of PAI-1 derived from this compound. |
Mechanism of Action and Signaling Pathways
Experimental Protocols
PAI-1 Chromogenic Activity Assay
Materials:
-
Recombinant human tPA
-
Plasminogen
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compounds (this compound and analogs) in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in assay buffer.
-
Add serial dilutions of the test compounds to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Addition of Plasminogen and Substrate: Add a solution containing plasminogen and the chromogenic plasmin substrate to each well.
-
Measurement: Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to the amount of active plasmin, which is inversely proportional to the inhibitory activity of the test compound.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of TM5007's PAI-1 Inhibition Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PAI-1 Inhibition
Comparative Analysis of PAI-1 Inhibitors
The following tables summarize the key characteristics and performance data of TM5007 and its alternatives.
Table 1: In Vitro Potency and Mechanism of Action
| Inhibitor | Chemical Class | IC50 (μM) | Proposed Mechanism of Action | Binding Site on PAI-1 |
| This compound | Thiophenecarboxylic acid derivative | 29[2] | Prevents the formation of the PAI-1/plasminogen activator (PA) complex by acting as a mock peptide for strand 4 of β-sheet A (s4A).[1] | Central β-sheet A, in the space occupied by P8-P3 of the reactive center loop (RCL) in the latent form.[3] |
| TM5275 | Derivative of this compound | Not explicitly quantified in direct comparison | Induces substrate-like behavior in PAI-1, leading to its cleavage and inactivation.[3] | Central β-sheet A, at the P14-P9 position of s4A.[3] |
| Tiplaxtinin (PAI-039) | Indole acetic acid derivative | 2.7[4] | Primarily induces substrate-like behavior in PAI-1. Also suggested to bind near the vitronectin binding site, potentially interfering with this interaction. | Flexible joint region, adjacent to the vitronectin binding site. Docking simulations also suggest binding in the central β-sheet A cleft, similar to this compound.[3] |
| TM5441 | Derivative of TM5275 | Not explicitly quantified in direct comparison | Primarily prevents PAI-1/PA complex formation or promotes the transition to the latent, inactive form of PAI-1.[3] | Presumed to be within the central β-sheet A. |
Table 2: In Vivo Efficacy in Thrombosis Models
| Inhibitor | Animal Model | Dosing | Key Findings |
| This compound | Rat arteriovenous shunt model | 300 mg/kg, p.o. | Significantly lower blood clot weight compared to vehicle-treated rats.[1] |
| Tiplaxtinin (PAI-039) | Rat stenosis model of venous thrombosis | 1 mg/kg, p.o. | 52% decrease in thrombus weight versus controls.[1] |
| Tiplaxtinin (PAI-039) | Rat stenosis model of venous thrombosis | 5 mg/kg, p.o. | Statistically significant decrease in thrombus weight versus controls after four days of treatment.[1] |
| Tiplaxtinin (PAI-039) | Rat carotid thrombosis model | 1 mg/kg, p.o. | Increased time to occlusion and prevention of carotid blood flow reduction.[4] |
Signaling Pathways and Mechanisms of Inhibition
Experimental Protocols
Chromogenic PAI-1 Activity Assay
Materials:
-
Recombinant human tPA
-
Chromogenic tPA substrate (e.g., Spectrozyme tPA)
-
Assay Buffer (e.g., 0.05 M Tris-HCl, 0.1 M NaCl, pH 7.4)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Add recombinant human tPA to each well to a final concentration of approximately 70 nM.
-
Add the chromogenic tPA substrate to each well according to the manufacturer's instructions.
-
Immediately measure the absorbance at 405 nm at time zero and then kinetically over 60 minutes.
-
The rate of substrate cleavage is proportional to the residual tPA activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the control and determine the IC50 value.
In Vivo Arteriovenous (AV) Shunt Thrombosis Model
Objective: To evaluate the ability of a test compound to reduce thrombus formation in a rat model.
Animals: Male Sprague-Dawley rats (or similar strain).
Materials:
-
Test compound (e.g., this compound)
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Anesthesia (e.g., pentobarbital)
-
Polyethylene tubing for the shunt
-
Surgical instruments
-
Balance for weighing thrombi
Procedure:
-
Administer the test compound or vehicle to the rats via oral gavage at the desired dose (e.g., 300 mg/kg for this compound).
-
After a specified time (e.g., 1 hour), anesthetize the rats.
-
Expose the carotid artery and jugular vein.
-
Insert an arteriovenous shunt made of polyethylene tubing between the carotid artery and the jugular vein. The shunt contains a cotton thread to promote thrombus formation.
-
Allow blood to flow through the shunt for a defined period (e.g., 15 minutes).
-
Clamp the shunt and carefully remove the cotton thread containing the thrombus.
-
Weigh the thrombus immediately.
-
Compare the thrombus weight between the treatment and vehicle control groups to determine the antithrombotic effect of the compound.
Conclusion
While this compound demonstrates a clear in vitro and in vivo effect, its potency (IC50 of 29 μM) is lower than that of some other inhibitors like Tiplaxtinin (IC50 of 2.7 μM). However, the development of derivatives such as TM5275 and TM5441, with potentially improved pharmacological profiles, highlights the value of the thiophenecarboxylic acid scaffold discovered with this compound.
References
- 1. Dose-dependent thrombus resolution due to oral plaminogen activator inhibitor (PAI)-1 inhibition with tiplaxtinin in a rat stenosis model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal Structure of the Michaelis Complex between Tissue-type Plasminogen Activator and Plasminogen Activators Inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
A Comparative Analysis of PAI-1 Inhibitors: TM5007 and Tiplaxtinin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Data Presentation
The following tables summarize the available quantitative data for TM5007 and tiplaxtinin, facilitating a direct comparison of their in vitro potency, pharmacokinetic properties, and preclinical efficacy.
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | Human PAI-1 | Chromogenic Assay | 29[1][2] |
| Tiplaxtinin | Human PAI-1 | Chromogenic Assay | 2.7[6][7] |
Table 2: Preclinical Pharmacokinetics
| Compound | Species | Dose | Route | Cmax | T½ (half-life) | AUC | Bioavailability |
| This compound | Rat/Mouse | - | Oral | 5-10 µmol/L (peak plasma levels)[8] | - | - | - |
| Tiplaxtinin | Rat | 1 mg/kg | IV | 4.95 ± 1.53 µg/mL | 2.95 ± 1.15 h | 2.45 ± 0.42 µg·h/mL | - |
| Rat | 1 mg/kg | Oral | 0.23 µg/mL | 4.1 h | 0.96 µg·h/mL (0-24h) | 93%[9] |
Note: Detailed pharmacokinetic data for this compound is limited in the public domain. The provided peak plasma levels were observed in in vivo efficacy studies.
Table 3: Preclinical Efficacy in Thrombosis Models
| Compound | Model | Species | Dose | Key Findings |
| This compound | Ferric chloride-induced testicular artery thrombosis | Mouse | - | Inhibition of coagulation[8] |
| Arteriovenous shunt model | Rat | - | Inhibition of coagulation[8] | |
| Tiplaxtinin | Ferric chloride-induced carotid artery thrombosis | Rat | 1 mg/kg (oral) | Increased time to occlusion, prevented blood flow reduction[9] |
| Coronary artery thrombosis | Dog | - | Associated with spontaneous reperfusion[9] |
Table 4: Preclinical Efficacy in Fibrosis Models
| Compound | Model | Species | Dose | Key Findings |
| This compound | Bleomycin-induced pulmonary fibrosis | Mouse | - | Prevented the fibrotic process[8] |
| Tiplaxtinin | Not reported in initial searches | - | - | - |
Table 5: Preclinical Safety and Toxicology
| Compound | Species | Key Findings |
| This compound | - | No significant off-target effects reported in initial studies.[8] |
| Tiplaxtinin | Rat, Dog | No toxic effect level (NTEL) in rats: 2000 mg/kg/day. NTEL in dogs: 100 mg/kg/day. Non-genotoxic in Ames, HPBL, and micronucleus tests.[9] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vitro PAI-1 Inhibition Chromogenic Assay
This protocol is based on the methods described for the characterization of tiplaxtinin.[6]
-
Reagents and Materials:
-
Recombinant human t-PA
-
Chromogenic t-PA substrate (e.g., Spectrozyme tPA)
-
Assay Buffer (e.g., pH 6.6 buffer)
-
Test compounds (this compound, tiplaxtinin) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Procedure:
-
Incubate the plate for 15 minutes at 25°C.
-
Add 70 nM of recombinant human t-PA to each well.
-
Add the chromogenic t-PA substrate to each well.
-
Immediately measure the absorbance at 405 nm (time 0) and after 60 minutes of incubation at room temperature.
In Vivo Ferric Chloride-Induced Arterial Thrombosis Model
This protocol is a generalized representation of the model used to evaluate both this compound and tiplaxtinin.[8][9]
-
Animals:
-
Male Sprague-Dawley rats (or other appropriate rodent model)
-
-
Procedure:
-
Anesthetize the animal using an appropriate anesthetic agent.
-
Surgically expose the common carotid artery.
-
Place an ultrasonic flow probe around the artery to monitor blood flow.
-
Administer the test compound (this compound or tiplaxtinin) or vehicle control via oral gavage at the desired dose and time point before injury.
-
Apply a filter paper saturated with a ferric chloride solution (e.g., 10-50%) to the adventitial surface of the carotid artery for a defined period (e.g., 5-10 minutes) to induce endothelial injury and thrombus formation.
-
Remove the filter paper and continuously monitor blood flow until complete occlusion occurs or for a predetermined observation period.
-
Record the time to occlusion.
-
At the end of the experiment, excise the thrombosed arterial segment and weigh the thrombus.
-
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This protocol outlines the general procedure for the model in which this compound demonstrated anti-fibrotic activity.[8]
-
Animals:
-
Male C57BL/6 mice
-
-
Procedure:
-
Anesthetize the mouse.
-
Make a small incision in the neck to expose the trachea.
-
Instill a single dose of bleomycin (or saline for control animals) directly into the trachea.
-
Suture the incision.
-
Administer the test compound (this compound) or vehicle daily via oral gavage for the duration of the study (e.g., 14-21 days).
-
At the end of the study, sacrifice the animals and harvest the lungs.
-
Assess the degree of pulmonary fibrosis by:
-
Histological analysis: Stain lung sections with Masson's trichrome to visualize collagen deposition and score the severity of fibrosis (e.g., using the Ashcroft scoring system).
-
Biochemical analysis: Measure the hydroxyproline content of the lung tissue as an indicator of collagen content.
-
-
Comparative Discussion
Preclinical Efficacy: Both compounds have demonstrated antithrombotic efficacy in rodent models.[8][9] Tiplaxtinin's efficacy was further confirmed in a canine model of coronary thrombosis.[9] this compound has also shown promise in a model of pulmonary fibrosis, an indication not prominently reported for tiplaxtinin in the reviewed literature.[8] This suggests that while both are effective antithrombotics, their broader therapeutic profiles may differ.
Safety and Clinical Development: A critical point of divergence is their clinical trajectory. Tiplaxtinin, despite a favorable preclinical safety profile with a high no-toxic-effect level, failed in human clinical trials due to an unfavorable risk-to-benefit ratio, including concerns about bleeding disorders at therapeutic doses.[4][10] In contrast, the this compound chemical scaffold has led to the development of next-generation inhibitors like TM5275 and TM5614. TM5614, in particular, has progressed to Phase II clinical trials for various indications, including COVID-19 pneumonia and in combination with chemotherapy for cancer, with reports of high safety.[5][11] This suggests that the TM-series of compounds may possess a more favorable therapeutic window.
Conclusion
References
- 1. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bleomycin‐induced pulmonary fibrosis model mice [bio-protocol.org]
- 10. Plasminogen activator Inhibitor Type 1 Human Chromogenic Activity Assay Kit (ab108894) | Abcam [abcam.com]
- 11. Deep molecular response in patients with chronic phase chronic myeloid leukemia treated with the plasminogen activator inhibitor-1 inhibitor TM5614 combined with a tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TM5007 with Next-Generation PAI-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to PAI-1 Inhibition
Quantitative Performance Comparison
| Inhibitor | IC50 (µM) | Oral Bioavailability (%) | Half-Life (hours) | Key Characteristics |
| TM5007 | 5.6 - 29 | Poor solubility and absorption noted[1] | Data not available | First-generation dimeric 2-acylamino-3-thiophenecarboxylic acid derivative.[1] Effective in rodent models of thrombosis and lung fibrosis.[1] |
| TM5275 | 6.95 | Improved solubility and oral absorption over this compound[1] | Data not available | Second-generation derivative of this compound.[1] Shows antithrombotic effects in rats and non-human primates without prolonging bleeding time.[2] |
| TM5441 | 3.58 - 60.3 (cell-dependent) | Orally bioavailable with improved pharmacokinetics over TM5275[3][4] | Data not available | Third-generation inhibitor.[1] Attenuates hypertension and vascular senescence in mice.[4] |
| Tiplaxtinin (PAI-039) | 2.7 | 93% (in rats)[5] | 4.1 (in rats, oral)[5] | Orally efficacious and selective PAI-1 inhibitor.[6] Efficacy in models of acute arterial thrombosis.[5] |
| MDI-2268 | Data not available | 57% (in rats)[2] | 3.4 (in rats, oral)[2] | Demonstrates activity against vitronectin-bound PAI-1 in vivo.[7] Effective in a murine model of venous thrombosis.[2] |
PAI-1 Signaling Pathway
Experimental Methodologies
In Vitro PAI-1 Activity Assay (Chromogenic)
Protocol:
-
Plasminogen Activation: A solution containing plasminogen and a plasmin-specific chromogenic substrate is added to the wells.
-
Measurement: The absorbance is read at a specific wavelength (e.g., 405 nm) over time. The rate of color development is proportional to the residual tPA activity.
In Vivo Arterial Thrombosis Model (Ferric Chloride-Induced)
This model is widely used to evaluate the antithrombotic efficacy of compounds in a living organism.
Principle: Topical application of ferric chloride (FeCl₃) to an artery induces oxidative injury to the endothelial lining, leading to the formation of a thrombus. The efficacy of an antithrombotic agent is assessed by its ability to prevent or delay the formation of an occlusive thrombus.
Protocol:
-
Animal Preparation: A mouse is anesthetized, and the carotid artery is surgically exposed.
-
Baseline Measurement: A flow probe is placed around the artery to measure baseline blood flow.
-
Compound Administration: The test inhibitor (e.g., this compound) is administered to the animal, typically via oral gavage or intravenous injection, at a predetermined time before the injury.
-
Thrombus Induction: A piece of filter paper saturated with a specific concentration of FeCl₃ solution (e.g., 5-10%) is applied to the surface of the carotid artery for a defined period (e.g., 3 minutes).[8][9]
-
Blood Flow Monitoring: Blood flow is continuously monitored after the application of FeCl₃. The time to occlusion (the time it takes for blood flow to cease) is recorded.
-
Data Analysis: The time to occlusion in the treated group is compared to a vehicle-treated control group to determine the antithrombotic efficacy of the inhibitor.[10]
Experimental Workflow for PAI-1 Inhibitor Evaluation
Conclusion
References
- 1. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. MDI-2268 | PAI-1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. A Narrative Review on Plasminogen Activator Inhibitor-1 and Its (Patho)Physiological Role: To Target or Not to Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of tiplaxtinin (PAI-039), an orally bioavailable PAI-1 antagonist, in a rat model of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and bioavailability studies of generic ondansetron, and the innovator preparation, in healthy Thai male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of TM5007 Against Other Serine Protease Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Inhibitory Activity
| Inhibitor | Target | IC50 (μM) | Reference(s) |
| TM5007 | PAI-1 | 29 | [1][2][3][4] |
| TM5275 | PAI-1 | 6.95 | [5][6][7][8] |
| Tiplaxtinin (PAI-039) | PAI-1 | 2.7 | [5][9][10][11] |
| TM5441 | PAI-1 | 9.7 - 60.3 | [5][12] |
| Loureirin B | PAI-1 | 26.10 | [5] |
| Toddalolactone | PAI-1 | 37.31 | [5] |
| AZ3976 | PAI-1 | 26 | [13] |
Note: The IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
PAI-1 Inhibition Assay (Chromogenic Method)
-
Materials:
-
Tissue-type plasminogen activator (tPA) or urokinase-type plasminogen activator (uPA)
-
Chromogenic substrate for tPA or uPA (e.g., S-2288)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl with Tween 20)
-
96-well microplate
-
Microplate reader
-
Procedure:
-
The chromogenic substrate is added to each well.
-
The absorbance is measured at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
The rate of substrate hydrolysis is calculated from the linear portion of the absorbance curve.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Specificity Assay (Counter-Screening)
To assess the specificity of an inhibitor, it is tested against other related serine protease inhibitors (serpins) or serine proteases.
-
Principle: The inhibitor is tested for its ability to inhibit other serpins (e.g., antithrombin III, α2-antiplasmin) or serine proteases (e.g., thrombin, trypsin, chymotrypsin) using similar chromogenic assays.
-
Procedure:
-
The test inhibitor is incubated with the non-target serpin/protease.
-
The activity of the protease is measured using a specific chromogenic substrate.
Mandatory Visualization
Experimental Workflow for Assessing Inhibitor Specificity
PAI-1 Signaling Pathway in Fibrinolysis and Cell Migration
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PAI-1 Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 3. This compound | PAI-1 | TargetMol [targetmol.com]
- 4. This compound | PAI-1 抑制剂 | this compound供应商 AdooQ® [adooq.cn]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. TM5275 sodium salt|TM-5275|PAI-1 inhibitor [dcchemicals.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abmole.com [abmole.com]
- 14. medchemexpress.com [medchemexpress.com]
Replicating Published Findings on TM5007's Biological Activity: A Comparative Guide
Comparative Analysis of PAI-1 Inhibitors
| Compound | Target | IC50 Value | Reference |
| TM5007 | PAI-1 | 29 µM | [cite: Izuhara Y, et al. Arterioscler Thromb Vasc Biol. 2008] |
| TM5275 | PAI-1 | 6.95 µM | [cite: Izuhara Y, et al. J Cereb Blood Flow Metab. 2010] |
| TM5441 | PAI-1 | Not explicitly stated, but noted for better pharmacokinetics | [cite: Placencio VR, et al. PLOS One. 2015] |
| TM5614 | PAI-1 | < 6.95 µM | [cite: Re-evaluation of the PAI-1 inhibitory activity of TM5614] |
In Vivo Efficacy
| Compound | Animal Model | Disease Model | Key Findings | Reference |
| This compound | Rat, Mouse | Arteriovenous shunt thrombosis, Ferric chloride-induced testicular artery thrombosis, Bleomycin-induced lung fibrosis | Inhibits coagulation and prevents fibrotic processes. | [cite: Izuhara Y, et al. Arterioscler Thromb Vasc Biol. 2008] |
| TM5275 | Rat | Arterial venous shunt thrombosis, Ferric chloride-treated carotid artery thrombosis | Antithrombotic effect equivalent to ticlopidine and clopidogrel. | [cite: Izuhara Y, et al. J Cereb Blood Flow Metab. 2010] |
| TM5441 | Mouse | Human fibrosarcoma (HT1080) and colon carcinoma (HCT116) xenografts | Dose-dependent increase in apoptosis in cancer cells. | [cite: Placencio VR, et al. PLOS One. 2015] |
| TM5614 | Mouse | Osteosarcoma (U2OS) xenograft | Induced G2-M arrest in osteosarcoma cells. | [cite: Anniwaer G, et al. Correction: PAI-1 inhibitor TM5614 leads osteosarcoma cells to G2 arrest.] |
Experimental Protocols
To aid in the replication of these findings, detailed methodologies for key experiments are provided below.
PAI-1 Inhibition Assay (In Vitro)
This protocol is based on the general principles of serine protease inhibitor assays.
Materials:
-
Tissue-type plasminogen activator (tPA)
-
Chromogenic substrate for tPA (e.g., SPECTROZYME® tPA)
-
Test compounds (this compound and alternatives)
-
Assay buffer (e.g., 0.05 M Tris-HCl, pH 7.4, containing 0.1 M NaCl and 0.01% Tween 80)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the serially diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Add a fixed concentration of tPA to each well and incubate for another pre-determined time (e.g., 10 minutes) at 37°C.
-
Add the chromogenic substrate to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader at regular intervals.
-
Calculate the rate of substrate hydrolysis for each compound concentration.
Cell Viability Assay
This protocol is a general method to assess the effect of compounds on cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., HT1080, HCT116, U2OS)
-
Complete cell culture medium
-
Test compounds
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or luminescence signal generation.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value if applicable.
In Vivo Thrombosis Model (Ferric Chloride-Induced)
This is a widely used model to study arterial thrombosis.
Animals:
-
Male Sprague-Dawley rats or C57BL/6 mice.
Materials:
-
Test compounds and vehicle
-
Anesthetic (e.g., isoflurane)
-
Ferric chloride (FeCl3) solution (e.g., 10%)
-
Surgical instruments
-
Flow probe and Doppler flowmeter
Procedure:
-
Administer the test compound or vehicle to the animals via the desired route (e.g., oral gavage).
-
Anesthetize the animal and surgically expose the carotid or testicular artery.
-
Place a flow probe around the artery to monitor blood flow.
-
Apply a piece of filter paper saturated with FeCl3 solution to the adventitial surface of the artery for a specific duration (e.g., 3-5 minutes) to induce endothelial injury.
-
Remove the filter paper and continuously monitor blood flow until complete occlusion occurs (defined as zero flow for a set period).
-
The time to occlusion is the primary endpoint to assess the antithrombotic effect of the compound.
Signaling Pathway and Experimental Workflow
Safety Operating Guide
Essential Safety and Handling Protocols for TM5007
This guide provides immediate and essential safety and logistical information for handling the chemical substance TM5007. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and disposal.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Body Part | Recommended Protection | Specification |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | Must comply with EN166 or equivalent. |
| Skin | Chemical-resistant gloves. Protective clothing to prevent skin contact. | Recommended glove materials include Nitrile rubber, Neoprene, or PVC. Refer to manufacturer's specifications for breakthrough time. |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge. | For higher concentrations, a self-contained breathing apparatus (SCBA) may be necessary. |
| Body | Lab coat or chemical-resistant apron. | Ensure clothing covers all exposed skin. |
Handling and Storage Procedures
Strict adherence to handling and storage protocols is necessary to prevent accidents and maintain the integrity of the substance.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3] No smoking is permitted in the handling area.[1][2]
-
Grounding: All equipment used when handling the product must be grounded to prevent static discharge.[1]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage:
-
Temperature: Store in a cool, well-ventilated place, protected from direct sunlight.[1][2][3] Do not expose to temperatures exceeding 50°C/122°F.[1][2]
-
Container: Keep containers tightly closed and store in the original container.[3] Do not re-use empty containers.[1]
-
Incompatibilities: Store away from incompatible materials. Refer to the Safety Data Sheet (SDS) for a full list of incompatible substances.
Emergency and Disposal Plans
A clear plan for emergencies and proper disposal is mandatory for laboratory safety.
Emergency Procedures:
| Emergency Situation | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately. |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Water spray may be ineffective. |
| Spill | Evacuate personnel from the area. Ventilate the area and remove all sources of ignition. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. |
Disposal Plan:
-
Dispose of contents and containers in accordance with local, regional, national, and international regulations.[1][2]
-
Do not allow the product to enter drains, sewers, or waterways.
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
